Di-tert-butyl peroxyoxalate

Descripción general

Descripción

Di-tert-butyl peroxyoxalate, also known as this compound, is a useful research compound. Its molecular formula is C10H18O6 and its molecular weight is 234.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

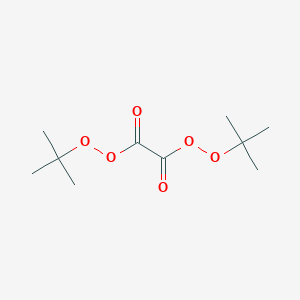

Di-tert-butyl peroxyoxalate has the molecular formula and a molecular weight of 234.25 g/mol. It is characterized by the presence of two tert-butyl groups attached to a peroxyoxalate moiety. The primary mechanism of action involves the homolytic cleavage of the peroxide bond, leading to the formation of tert-butoxy radicals. These radicals are crucial in initiating various chemical reactions, including polymerization and oxidation processes .

Chemistry

- Radical Initiator in Polymerization : DTBPO is widely used as a radical initiator in polymerization reactions, enabling the synthesis of polymers and copolymers with desired properties. Its stability allows for controlled radical reactions, making it suitable for producing high-performance materials .

- Oxidizing Agent : In organic synthesis, DTBPO serves as an effective oxidizing agent. It can facilitate oxidation reactions by transferring oxygen atoms to other substrates, which is essential in synthesizing various organic compounds .

Biology

- Studies on Oxidative Stress : DTBPO is employed in biological studies focusing on oxidative stress and radical-induced damage to biological molecules. Its ability to generate radicals makes it useful for investigating the effects of oxidative damage on cells and tissues .

- Potential Therapeutic Applications : Research is ongoing into the therapeutic potential of DTBPO, particularly in cancer treatment. The compound's radical-generating properties may be harnessed to selectively target and destroy cancer cells through oxidative mechanisms .

Industrial Applications

- Production of Polymers and Resins : DTBPO is utilized in industrial settings for producing various polymers, resins, and other chemicals where controlled radical reactions are required. Its application in these processes can enhance product performance and stability .

Case Study 1: Synthesis of Natural Products

In a study focused on the enantioselective synthesis of the natural product (+)-brefeldin C, DTBPO was identified as an ideal radical initiator. The use of DTBPO facilitated key steps in the synthesis process, demonstrating its effectiveness in generating alkoxy radicals necessary for subsequent reactions .

Case Study 2: Thermal Decomposition Studies

Research has shown that DTBPO undergoes thermal decomposition under specific conditions, which can be harnessed for controlled radical generation. Studies employing differential scanning calorimetry (DSC) have evaluated the thermal hazards associated with DTBPO, providing insights into safe handling practices for laboratory and industrial applications .

Análisis De Reacciones Químicas

Mechanism of Decomposition

DTBPO decomposes thermally to produce tert-butoxy radicals and carbon dioxide. The reaction can be summarized as follows:

This process occurs at relatively low temperatures, with a half-life of approximately 45 minutes at 45°C in non-reactive solvents like benzene. The decomposition is characterized by homolytic cleavage of the O-O bond, generating free radicals that can participate in further reactions .

Kinetics of Decomposition

The kinetics of DTBPO decomposition have been studied extensively. In the presence of tert-butyl hydroperoxide, it was found that for each molecule of DTBPO decomposed, approximately 12-20 molecules of hydroperoxide could be destroyed, indicating a significant chain reaction mechanism . This relationship is critical for understanding the efficiency and rate of radical generation in practical applications.

Reaction with Styrene

DTBPO has been shown to react with styrene under controlled conditions. At 60°C, a mixture containing DTBPO and styrene yields various products, including alkoxyamines and other radical-derived compounds. The reaction pathways include:

-

Direct trapping of tert-butyl radicals by aminoxyl radicals.

-

Tail addition to styrene followed by trapping.

The yields of these products demonstrate the versatility of DTBPO as a radical initiator .

Induced Decomposition Reactions

In systems containing hydroperoxides, DTBPO can induce decomposition through the generation of alkoxy radicals. This phenomenon has been studied to understand how DTBPO can facilitate the breakdown of hydroperoxides, which are often unstable and hazardous .

Product Yields from Reactions Involving DTBPO

The following table summarizes the product yields from reactions involving DTBPO and various substrates:

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Thermal Decomposition | 45°C in Benzene | Tert-butyl alcohol, CO₂ | >90 |

| Reaction with Styrene | 60°C | Alkoxyamines, tert-butyl radicals | Varied |

| Induced Decomposition with Hydroperoxide | 45°C in Benzene | Tert-butyl alcohol, CO₂ | >90 |

Kinetic Data for Hydroperoxide Decomposition

The following table presents kinetic data related to the decomposition of tert-butyl hydroperoxide when treated with DTBPO:

| Initial Concentration (M) | Rate Constant (k) | Molecules Destroyed per Radical Produced |

|---|---|---|

| 0.0548 | k = constant | 12-20 |

This data illustrates the efficiency of DTBPO in facilitating radical reactions.

Propiedades

IUPAC Name |

ditert-butyl ethanediperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEQSCUBDIKNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940221 | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-22-8 | |

| Record name | Di-tert-butyl peroxyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL PEROXYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.